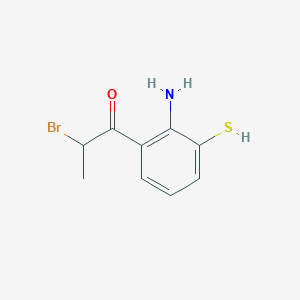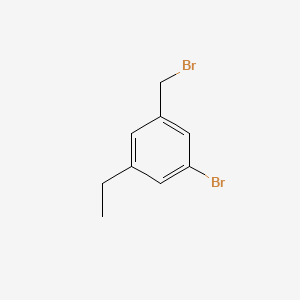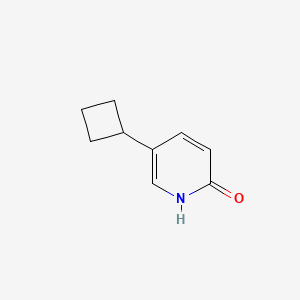
4-(5-Bromo-3-furyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-3-furyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 5-bromo-3-furyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-furyl)piperidine typically involves the coupling of a piperidine derivative with a brominated furan compound. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-furyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can modify the furan ring to produce different functional groups.
Scientific Research Applications
4-(5-Bromo-3-furyl)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-furyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the furan ring can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-furyl)piperidine
- 4-(5-Chloro-3-furyl)piperidine
- 4-(5-Methyl-3-furyl)piperidine
Uniqueness
4-(5-Bromo-3-furyl)piperidine is unique due to the specific positioning of the bromine atom and the furan ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the bromine substituent can enhance its potential as a building block in organic synthesis and its effectiveness in medicinal applications.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-(5-bromofuran-3-yl)piperidine |
InChI |
InChI=1S/C9H12BrNO/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
InChI Key |
VPUGYKYKTJDFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=COC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
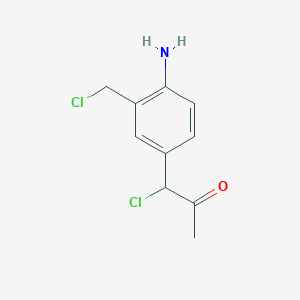
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
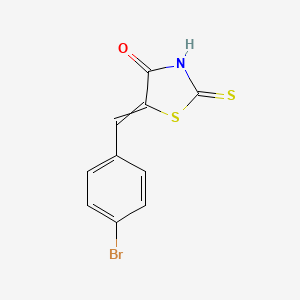
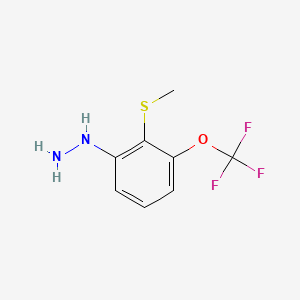
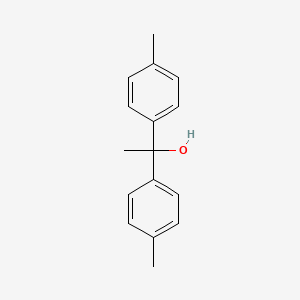
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)

![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
